molecular formula C21H22N4O4S B2536500 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 874680-40-7

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2536500
CAS No.: 874680-40-7
M. Wt: 426.49
InChI Key: GBMPWWVUXMSMSM-UHFFFAOYSA-N
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Description

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-16(12-14-25)19(26)22-21-24-23-20(29-21)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMPWWVUXMSMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids. The tosylpiperidine moiety is then introduced through a nucleophilic substitution reaction. The final product is obtained by coupling the oxadiazole and tosylpiperidine intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with nucleic acids, enzymes, and proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Notable Features
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide Tosyl-piperidine-4-carboxamide + 5-phenyl-1,3,4-oxadiazole ~446.9* N/A N/A High structural complexity
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide Chlorobenzenesulfonyl-piperidine-4-carboxamide + 5-phenyl-1,3,4-oxadiazole 446.9 N/A N/A Chlorine substituent enhances polarity
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide Tosyl-piperidine-4-carboxamide + 5-isoxazolyl-1,3,4-oxadiazole ~437.9* N/A N/A Isoxazole substitution alters H-bonding
N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c) Methoxybenzylidene-carbohydrazide + furan-oxadiazole N/A 166–167 41 Lower yield due to steric hindrance
N-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide derivatives Benzamide + ethyl-oxadiazole ~300–350* N/A High (microwave) Microwave synthesis improves efficiency

Notes:

  • *Estimated based on analogs.
  • The tosyl group in the target compound increases molecular weight compared to simpler sulfonamides (e.g., acetamide derivatives in ).
  • Substituents on the oxadiazole ring (e.g., phenyl vs. isoxazolyl) influence solubility and bioactivity.

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its specific molecular structure, which includes a piperidine ring substituted with a tosyl group and an oxadiazole moiety. The molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, and it has a molecular weight of approximately 348.38 g/mol.

Anticonvulsant Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticonvulsant activity. For instance, a study involving similar compounds showed that several derivatives displayed potent effects against seizures induced by maximal electroshock (MES) in male Wistar rats. The most effective compounds from that series were compared against phenytoin, a standard anticonvulsant drug, indicating that modifications in the oxadiazole structure can enhance anticonvulsant properties .

Table 1: Anticonvulsant Activity of Related Oxadiazole Derivatives

CompoundDose (mg/kg)MES Protection (%)Neurotoxicity (Rotorod Test)
8d10085No
8e10090No
8f10080No
Phenytoin20100Yes

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of the oxadiazole ring significantly contributes to the biological activity of these compounds. Modifications on the phenyl ring or the piperidine nitrogen can lead to variations in potency and selectivity for specific biological targets .

While specific mechanisms for this compound are yet to be fully elucidated, it is hypothesized that similar oxadiazole derivatives may exert their effects through modulation of neurotransmitter systems or ion channels involved in seizure activity. The interaction with GABAergic systems or sodium channels could be potential pathways for their anticonvulsant effects .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticonvulsant properties. In vivo testing indicated that certain modifications led to increased efficacy without significant neurotoxic effects. This highlights the potential for developing safer anticonvulsant medications based on the oxadiazole scaffold .

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